Methanone, bis(4-fluorophenyl)-, oxime
Description
Methanone, bis(4-fluorophenyl)-, oxime is an oxime derivative of bis(4-fluorophenyl)methanone (CAS 345-92-6), a ketone with two 4-fluorophenyl groups attached to a central carbonyl carbon. The oxime functional group (-N-OH) replaces the carbonyl oxygen, forming an imine structure. This compound is of interest in organic synthesis, materials science, and pharmaceuticals due to its structural versatility and electronic properties.
Properties
CAS No. |
363-02-0 |
|---|---|
Molecular Formula |
C13H9F2NO |
Molecular Weight |
233.21 g/mol |
IUPAC Name |
N-[bis(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H |
InChI Key |
HCKGQAZSGFSOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. Key steps include:
- Protonation of the carbonyl oxygen, enhancing electrophilicity.
- Nucleophilic addition of hydroxylamine’s amine group to the carbonyl carbon.
- Tautomerization to the iminol intermediate.
- Dehydration to yield the thermodynamically stable E-oxime.
The reaction typically employs a 1:1.5 molar ratio of ketone to hydroxylamine hydrochloride, with sodium acetate as a buffering agent to maintain pH 4–5 and scavenge HCl byproducts.
Detailed Synthetic Procedure
Adapted from Royal Society of Chemistry protocols:
Materials
- Bis(4-fluorophenyl)methanone (1.0 equiv, 232.21 g/mol)
- Hydroxylamine hydrochloride (1.5 equiv)
- Sodium acetate (2.5 equiv)
- Ethanol/water (4:1 v/v)
Steps
- Charge a round-bottom flask with sodium acetate (3.28 g, 40.0 mmol) and hydroxylamine hydrochloride (2.08 g, 29.9 mmol).
- Add bis(4-fluorophenyl)methanone (4.64 g, 20.0 mmol) dissolved in 40 mL ethanol/water (4:1).
- Reflux at 80°C for 16 h under vigorous stirring.
- Cool to room temperature, remove ethanol via rotary evaporation.
- Extract residual aqueous layer with ethyl acetate (3 × 20 mL).
- Dry combined organic phases over MgSO₄, filter, and concentrate.
- Purify crude product via silica gel chromatography (n-pentane:ethyl acetate = 3:1).
Yield : 85–92% (typical for diaryl ketone oximes).
Alternative Preparation via In Situ Oxime Formation
Recent advances utilize one-pot strategies combining ketone synthesis and subsequent oximation, reducing isolation steps for moisture-sensitive intermediates.
Tandem Friedel-Crafts/Oximation Sequence
A modified approach synthesizes bis(4-fluorophenyl)methanone in situ from 4-fluorobenzene derivatives before immediate oximation:
Reaction Scheme
- Friedel-Crafts acylation :
$$ \text{2 C₆H₄F + ClC(O)R} \xrightarrow{\text{AlCl₃}} \text{Bis(4-fluorophenyl)methanone} $$ - Quench and oximation :
Direct addition of hydroxylamine hydrochloride/sodium acetate to reaction mixture.
Advantages :
- Eliminates ketone isolation, improving throughput.
- AlCl₃ acts as dual catalyst for acylation and oxime formation.
Limitations :
- Requires strict stoichiometric control to prevent over-acylation.
- Reduced yield (68–75%) due to competing side reactions.
Catalytic Oxime Synthesis Under Mild Conditions
Organocatalytic Method Using DMAP
N,N-Dimethylaminopyridine (DMAP) accelerates oxime formation at lower temperatures (50°C vs. 80°C classical):
- Catalyst: DMAP (10 mol%)
- Solvent: Dichloromethane
- Time: 6 h
- Yield: 89%
Mechanistic Role :
DMAP stabilizes the iminol intermediate through hydrogen bonding, lowering the activation energy for dehydration.
Comparative Analysis of Synthetic Routes
Key Observations :
- Classical method remains optimal for small-scale, high-purity applications.
- DMAP-catalyzed route offers energy efficiency but increases reagent costs.
- Tandem synthesis suits continuous-flow systems despite lower yield.
Practical Considerations and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methanone, bis(4-fluorophenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of bis(4-fluorophenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methanone, bis(4-fluorophenyl)-, oxime, also known as bis(4-fluorophenyl)methanone oxime, is an organic compound with the molecular formula C13H10F2N2O. Its structure features two 4-fluorophenyl groups attached to a central methanone oxime. The presence of fluorine substituents on the phenyl rings enhances the compound's electronic properties, making it valuable in various chemical and biological applications.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds. Research indicates that compounds similar to this compound exhibit significant biological activities. For example, derivatives of this compound have been studied for their potential as dopamine transporter inhibitors, which could have implications in treating neurological disorders such as Parkinson's disease. The presence of fluorine atoms may enhance lipophilicity and biological activity, making these compounds valuable in pharmaceutical research.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Bis(phenyl)methanone oxime | C13H11N2O | Lacks fluorine substituents; different electronic properties |
| Bis(3-fluorophenyl)methanone oxime | C13H11F2N2O | Contains different fluorine substitution pattern; may exhibit different biological activities |
| 4-Fluoroacetophenone oxime | C9H8FNO | Simpler structure; primarily used in organic synthesis rather than biological applications |
This compound stands out due to its dual fluorinated phenyl rings, which enhance its reactivity and potential biological activity compared to other similar compounds.
Oximes in Pharmaceuticals
Mechanism of Action
The mechanism of action of Methanone, bis(4-fluorophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₁₃H₈F₂NO (based on parent ketone + oxime modification).
- Synthesis: The parent ketone, bis(4-fluorophenyl)methanone, is synthesized via Friedel-Crafts acylation or Pd-catalyzed cross-coupling reactions . Oxime formation typically involves reacting the ketone with hydroxylamine under acidic or basic conditions .
- Applications :
Structural Analogues
A. Bis(4-fluorophenyl)methanone Derivatives
Bis(4-fluorophenyl)methanone (CAS 345-92-6): Formula: C₁₃H₈F₂O. Role: Precursor for oximes and other functionalized compounds. Synthesis Yield: Up to 84% via Pd-catalyzed reactions . Thermal Stability: Decomposes above 300°C, suitable for high-temperature applications .
Bis(4-fluorophenyl)methanone O-(4-(tert-butyl)benzoyl) oxime: Application: Studied in photocatalytic decarboxylation reactions using zinc(II) complexes . Characterization: Monitored via ¹H-NMR in C₆D₆, showing stability under irradiation .
B. Substituted Aryl Methanone Oximes
(E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime (CAS N/A): Formula: C₁₁H₈ClNO₂. Key Data:
- Melting Point: Not reported; HRMS (ESI): m/z 221.0244 .
- Structural Difference : Replaces one 4-fluorophenyl group with a furan ring, altering electronic properties.
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime (CAS 338415-78-4): Formula: C₁₆H₁₂ClF₂NO. Properties:
(Z)-(2,4-Difluorophenyl)-(4-piperidyl)methanone Oxime (CAS N/A): Formula: C₁₂H₁₄F₂N₂O. Application: Classified as an antipsychotic drug impurity, highlighting its relevance in medicinal chemistry .
Comparative Analysis
Table 2: Thermal and Stability Data
Functional and Application Differences
- Electronic Properties: The parent ketone’s electron-withdrawing fluorine atoms enhance charge transfer in OLEDs .
- Pharmaceutical Utility :
Biological Activity
Methanone, bis(4-fluorophenyl)-, oxime, also known as bis(4-fluorophenyl)methanone oxime, is an organic compound notable for its potential biological activities. This compound features two 4-fluorophenyl groups attached to a central methanone oxime structure, characterized by the molecular formula C13H10F2N2O. The presence of fluorine atoms enhances its electronic properties, which contributes to its biological relevance.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of bis(4-fluorophenyl)methanone with hydroxylamine. The general reaction can be summarized as follows:
-
Starting Materials :
- Bis(4-fluorophenyl)methanone
- Hydroxylamine hydrochloride
- Sodium acetate
-
Procedure :
- Dissolve the starting material in a solvent mixture (e.g., ethanol and water).
- Add hydroxylamine and sodium acetate.
- Heat the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Isolate the product through extraction and purification methods.
The yield of this reaction typically ranges from 90% to 96% .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Dopamine Transporter Inhibition : Compounds similar to this compound have been studied for their potential as dopamine transporter inhibitors. This activity may have implications for treating neurological disorders such as Parkinson's disease .
- GABA Uptake Inhibition : Some derivatives of oxime compounds have shown inhibitory potency towards GABA transporters. For instance, functionalized amino acids containing oxime moieties displayed comparable inhibitory activities against various GABA transporter subtypes .
- Anticancer Properties : The compound's structural analogs have demonstrated anticancer activity in preclinical studies. For example, specific derivatives have been observed to exert synergistic effects when combined with other anticancer drugs .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Bis(phenyl)methanone oxime | C13H11N2O | Lacks fluorine substituents; different electronic properties. |
| Bis(3-fluorophenyl)methanone oxime | C13H11F2N2O | Contains different fluorine substitution pattern; potential different biological activities. |
| 4-Fluoroacetophenone oxime | C9H8FNO | Simpler structure; primarily used in organic synthesis rather than biological applications. |
The dual fluorinated phenyl rings in this compound enhance its reactivity and potential biological activity compared to other similar compounds .
Case Studies and Research Findings
- Dopamine Uptake Inhibition : A study demonstrated that N-substituted analogues of methanone derivatives functioned as effective dopamine uptake inhibitors with IC50 values ranging from 10 to 371 nM in rat caudate putamen .
- GABA Transporter Studies : Research on new functionalized amino acids indicated that certain oxime derivatives showed improved inhibitory activity toward GABA transporters compared to their parent compounds .
- Anticancer Synergy : A review highlighted that several oximes exhibited enhanced anticancer activity when used in combination therapies, suggesting their role as potential adjuncts in cancer treatment regimens .
Q & A
Q. Methodological Notes
- Data Contradiction Analysis : Compare yields from AgNO₃-mediated oxidation vs. carbazole coupling to identify catalyst-dependent side reactions.
- Experimental Design : For degradation studies, use fractional factorial designs to test pH, temperature, and enzyme concentration effects .
- Advanced Instrumentation : Synchrotron XRD or cryo-EM resolves oxime stereochemistry in crystallized receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
